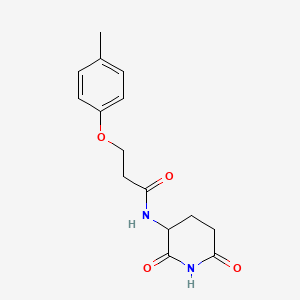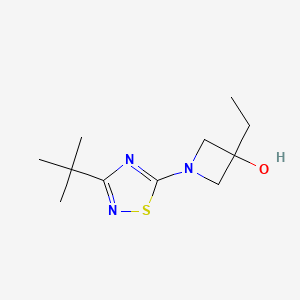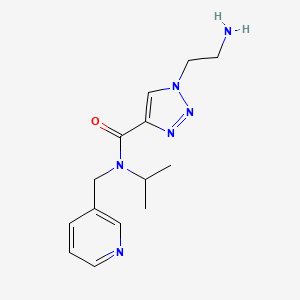
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide, also known as APTC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide involves its ability to inhibit the activity of various enzymes and signaling pathways. 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell differentiation. 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has also been shown to inhibit the activity of phosphodiesterases (PDEs), which play a role in regulating intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to induce apoptosis and suppress angiogenesis by inhibiting the activity of HDACs and PDEs. In neurons, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity by regulating intracellular signaling pathways. In immune cells, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, its potential applications in various fields, and its availability for purchase. However, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide, including its potential applications in cancer therapy, neuroprotection, and immunomodulation. Further research is needed to fully understand the mechanism of action of 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide and its potential applications in various fields. Additionally, research is needed to evaluate the safety and efficacy of 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-4H-1,2,4-triazole-5(4H)-one with 2-bromo-N-isopropylpropan-2-amine in the presence of potassium carbonate. The resulting intermediate product is then reacted with 2-aminoethylamine to form 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide.
Applications De Recherche Scientifique
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been studied for its potential neuroprotective effects against oxidative stress and excitotoxicity. In immunology, 1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Propriétés
IUPAC Name |
1-(2-aminoethyl)-N-propan-2-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-11(2)20(9-12-4-3-6-16-8-12)14(21)13-10-19(7-5-15)18-17-13/h3-4,6,8,10-11H,5,7,9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVGZFHIMUVJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=CC=C1)C(=O)C2=CN(N=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)


![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
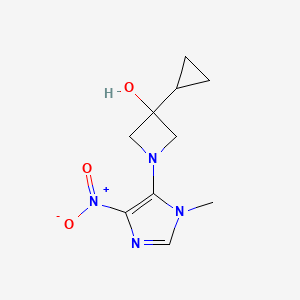
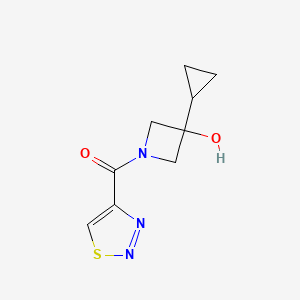
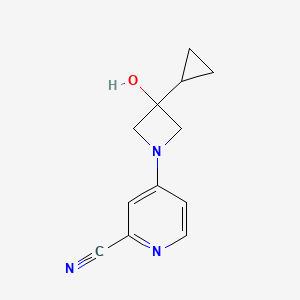
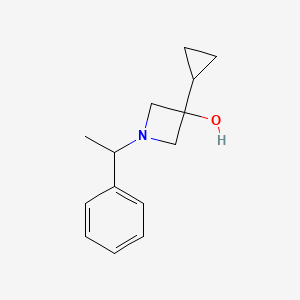

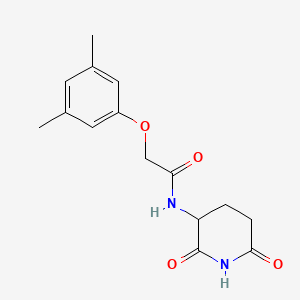
![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)
